Molecular Weight and Lipophilicity vs. Analogs
2,6-Dioxaspiro[4.6]undec-8-ene (MW 154.21 g/mol, LogP 1.5121) exhibits lower molecular weight and reduced lipophilicity compared to methylated derivatives 3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene (MW 182.26 g/mol, LogP 2.2907) . Relative to its saturated counterpart 1,6-dioxaspiro[4.6]undecane (MW 156.22 g/mol, LogP 2.0837), the unsaturated compound possesses a marginally lower molecular weight but significantly lower LogP, indicating distinct partitioning behavior .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 154.21 g/mol; LogP: 1.5121 |
| Comparator Or Baseline | 1,6-Dioxaspiro[4.6]undecane (MW: 156.22 g/mol; LogP: 2.0837); 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene (MW: 182.26 g/mol; LogP: 2.2907) |
| Quantified Difference | ΔLogP = -0.57 (vs. saturated); ΔLogP = -0.78 (vs. 3,3-dimethyl) |
| Conditions | Calculated LogP values from vendor technical datasheets (Leyan, Chemsrc) |
Why This Matters
LogP directly influences compound partitioning in biphasic systems, volatility in fragrance applications, and compatibility with polymer matrices, making this differentiation critical for formulation scientists selecting spiroacetal building blocks.
